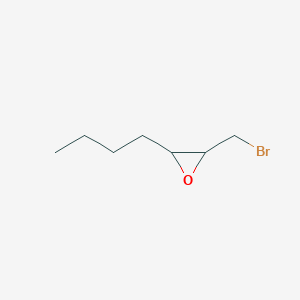

2-(Bromomethyl)-3-butyloxirane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-6-7(5-8)9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMRQCBIZFTZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromomethyl 3 Butyloxirane and Its Stereoisomeric Forms

Enantioselective and Diastereoselective Synthetic Pathways to 2-(Bromomethyl)-3-butyloxirane

The controlled installation of the two contiguous stereocenters in this compound is the principal challenge in its synthesis. Enantioselective and diastereoselective methods are employed to govern the three-dimensional arrangement of the butyl group and the bromomethyl group relative to the oxirane ring.

Asymmetric epoxidation of prochiral alkenes is a powerful and direct method for establishing the stereochemistry of an epoxide. hilarispublisher.com The choice of precursor olefin is critical, with allylic alcohols being particularly effective substrates for certain catalytic systems.

A viable precursor for this compound is 1-bromohept-2-en-4-ol. The Sharpless-Katsuki asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP), is highly effective for allylic alcohols. hilarispublisher.commdpi.com The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, allowing for predictable access to a specific enantiomer of the resulting epoxy alcohol. Subsequent conversion of the hydroxyl group to complete the synthesis would be required.

Alternatively, for non-functionalized olefins, such as 1-bromohept-2-ene, other catalytic systems are necessary. The Jacobsen-Katsuki epoxidation, employing a chiral manganese-salen complex, is particularly effective for cis-disubstituted alkenes. ic.ac.uk Organocatalytic methods, using chiral ketones such as those derived from fructose (Shi ketones) or chiral iminium salts, have also emerged as powerful tools for the epoxidation of a broad range of unfunctionalized alkenes with high enantioselectivity. mdpi.comorganic-chemistry.org

Table 1: Comparison of Asymmetric Epoxidation Methods for Olefin Precursors

| Method | Catalyst System | Typical Substrate | Key Features |

|---|---|---|---|

| Sharpless-Katsuki | Ti(OiPr)₄ / Chiral Tartrate | Allylic Alcohols | High enantioselectivity and predictable stereochemical outcome based on tartrate chirality. mdpi.com |

| Jacobsen-Katsuki | Chiral (salen)Mn(III) Complex | cis-Disubstituted Alkenes | Effective for non-functionalized olefins; stereochemistry can be influenced by catalyst design. ic.ac.uk |

| Shi Epoxidation | Chiral Ketone (e.g., Fructose-derived) / Oxone | trans-Disubstituted & Trisubstituted Alkenes | Metal-free; operates under mildly basic conditions. |

| Jørgensen-List | Chiral Amines (e.g., Proline-derived) | α,β-Unsaturated Aldehydes | Forms α,β-epoxy aldehydes with high enantioselectivity. organic-chemistry.org |

An alternative to the direct epoxidation of an alkene is a two-step sequence involving the formation of a halohydrin intermediate followed by intramolecular cyclization. This pathway allows for stereochemical control to be exerted during either the halogenation or a preceding step.

A plausible route begins with the asymmetric dihydroxylation of a precursor alkene, such as hept-2-ene, using Sharpless's AD-mix reagents to produce a chiral 1,2-diol with high enantiopurity. The resulting diol can then undergo regioselective bromination at the primary hydroxyl group. The final step is a base-promoted intramolecular SN2 reaction, where the remaining secondary alcohol displaces the bromide to form the oxirane ring. The stereochemistry of the diol directly translates to the relative and absolute stereochemistry of the final epoxide product.

Another powerful approach involves the direct, stereocontrolled synthesis of halohydrins from alkenes (halofunctionalization) or the regioselective opening of a pre-existing epoxide. nih.gov For instance, an epoxy alcohol can be opened with a halide source under Lewis acidic conditions, such as using a halogen with tetrakis(isopropoxy)titanium, to yield a halohydrin. acs.org Subsequent cyclization under basic conditions can then form the desired brominated oxirane.

The success of enantioselective synthesis hinges on the efficacy of the chiral catalyst. These catalysts, whether metal-based or purely organic, create a chiral environment that biases the reaction toward the formation of one enantiomer over the other. nih.govnih.gov

Titanium-Tartrate Complexes : The catalyst in the Sharpless epoxidation is a chiral titanium-tartrate complex. Mechanistic studies suggest a well-defined transition state where the allylic alcohol substrate coordinates to the titanium center, allowing for directed oxygen delivery from one face of the double bond. youtube.com

Manganese-Salen Complexes : Jacobsen's catalysts feature a manganese ion coordinated to a C₂-symmetric salen ligand. For cis-alkenes, the substrate is thought to approach the metal-oxo intermediate from the side to minimize steric interactions, leading to high enantioselectivity. ic.ac.uk

Chiral Ketones and Iminium Salts (Organocatalysis) : In Shi-type epoxidations, a chiral dioxirane is generated in situ from a ketone catalyst and an oxidant like Oxone. The stereoselectivity arises from the specific topology of the catalyst directing the oxidant to one face of the alkene. Chiral iminium salt catalysts activate α,β-unsaturated systems towards nucleophilic attack by an oxidant. mdpi.comlboro.ac.uk

The development of recyclable and supported chiral catalysts is also a significant area of research, aiming to improve the economic viability and sustainability of these synthetic processes. nih.gov

Alternative Synthetic Routes to this compound: Exploiting Rearrangements and Functional Group Interconversions

Beyond direct epoxidation and cyclization, other synthetic strategies can be envisioned for accessing the target molecule.

One powerful strategy is functional group interconversion on a pre-formed chiral oxirane. For example, a chiral precursor such as (2R,3S)-3-butyloxiranemethanol could be synthesized via Sharpless asymmetric epoxidation of hept-1-en-4-ol. The primary alcohol of this epoxy alcohol can then be converted into a bromide. The Appel reaction, using triphenylphosphine and carbon tetrabromide, is a standard method for this transformation, proceeding with high yield and typically an SN2 mechanism. acs.org

Rearrangement reactions can also provide pathways to substituted oxiranes, although their application to this specific target is less direct. thermofisher.commasterorganicchemistry.com The Payne rearrangement, for instance, involves the base-catalyzed isomerization of a 2,3-epoxy-1-ol to a 1,2-epoxy-3-ol. libretexts.org While not directly forming the target, such rearrangements can be used to strategically reposition the epoxide ring within a more complex intermediate, opening up alternative synthetic disconnections.

Mechanistic Investigations of Key Synthetic Transformations Towards this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

The mechanism of the Sharpless asymmetric epoxidation is believed to involve the formation of a dimeric titanium-tartrate catalyst. The allylic alcohol substrate displaces one of the isopropoxide ligands on a titanium center. The peroxide then coordinates to the same titanium atom, and the oxygen is delivered intramolecularly to a specific face of the alkene, which is pre-organized by coordination within the chiral ligand sphere. youtube.com

In the formation of an oxirane from a bromohydrin, the mechanism is a classic intramolecular Williamson ether synthesis. A base, such as sodium hydride or potassium tert-butoxide, deprotonates the hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the carbon atom bearing the bromine in an intramolecular SN2 displacement, forcing the bromide to leave and closing the three-membered ring. For this reaction to be efficient, the molecule must be able to adopt a conformation where the alkoxide and the carbon-bromine bond are anti-periplanar.

The Appel reaction, for converting a precursor alcohol to the required bromide, proceeds via the formation of a phosphonium salt intermediate. The alcohol attacks the triphenylphosphine/CBr₄ adduct, leading to an alkoxyphosphonium bromide. The bromide ion then acts as a nucleophile, attacking the carbon of the former alcohol in an SN2 fashion to yield the desired alkyl bromide and triphenylphosphine oxide.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl tartrate (DET) |

| tert-Butyl hydroperoxide (TBHP) |

| Titanium tetraisopropoxide |

| Triphenylphosphine |

| Carbon tetrabromide |

| Triphenylphosphine oxide |

| Sodium hydride |

| Potassium tert-butoxide |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromomethyl 3 Butyloxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety in 2-(Bromomethyl)-3-butyloxirane

The high ring strain (approximately 13-26 kcal/mol) of the oxirane ring makes it a potent electrophile, susceptible to ring-opening by a wide variety of nucleophiles. wikipedia.org This process relieves the ring strain and is a cornerstone of the compound's reactivity. The reaction can be catalyzed by either acid or base, and the conditions significantly influence the reaction's mechanism and outcome. masterorganicchemistry.comlibretexts.org

The oxirane ring of this compound is unsymmetrically substituted, with one carbon (C3) bearing a butyl group and the other (C2) bearing a bromomethyl group. This asymmetry means that a nucleophile can attack either of the two ring carbons, leading to two potential constitutional isomers as products. This phenomenon is known as regioselectivity. libretexts.org

Under basic or neutral conditions , with strong nucleophiles (e.g., RO⁻, RS⁻, CN⁻, R₂NH), the ring-opening proceeds via a classic Sₙ2 mechanism . The nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.comlumenlearning.com In this compound, the C3 carbon is attached to a butyl group, while the C2 carbon is attached to a bromomethyl group. Comparing the steric bulk, the attack is generally favored at the C3 position. The reaction is stereospecific, involving a backside attack that results in the inversion of stereochemistry at the center of attack. lumenlearning.com

Under acidic conditions (e.g., in the presence of H₂SO₄ or HCl), the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring towards attack by even weak nucleophiles (e.g., H₂O, ROH). chemistrysteps.com The mechanism shifts towards having more Sₙ1 character . libretexts.org A partial positive charge develops on the ring carbons, which is better stabilized by the more substituted carbon. However, the bromomethyl group at C2 is electron-withdrawing, which would destabilize an adjacent carbocation. Conversely, the butyl group at C3 is electron-donating and would stabilize a positive charge. Therefore, the nucleophilic attack will preferentially occur at the more substituted C3 position, where the positive charge is better stabilized. The reaction still proceeds with a backside attack, leading to an anti-addition product. libretexts.org

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

| Reaction Conditions | Nucleophile (Nu⁻) | Mechanism | Major Site of Attack | Primary Product Structure |

| Basic/Neutral | RO⁻, R₂NH, RS⁻ | Sₙ2 | C3 (less hindered) | Nu-CH(CH₂Br)-CH(OH)-Butyl |

| Acidic (H⁺ catalyst) | H₂O, ROH | Sₙ1-like | C3 (better carbocation stabilization) | HO-CH(CH₂Br)-CH(Nu)-Butyl |

The substituents on the oxirane ring play a critical role in modulating its reactivity.

Butyl Group: This alkyl group is electron-donating through an inductive effect. In acid-catalyzed reactions, it helps to stabilize the partial positive charge that develops on the adjacent carbon (C3), making this position a more favorable site for nucleophilic attack. chemistrysteps.com Sterically, its bulk hinders nucleophilic attack at C3 under Sₙ2 conditions, though this effect is balanced against the hindrance from the bromomethyl group.

Bromomethyl Group: This group exerts a significant electron-withdrawing inductive effect (-I effect) due to the electronegativity of the bromine atom. This effect deactivates the adjacent oxirane carbon (C2) towards electrophilic attack by destabilizing any developing positive charge, making the Sₙ1-like pathway at C2 highly unfavorable. acs.org This strongly directs acid-catalyzed attacks to the C3 position.

The combined electronic effects—donation from the butyl group and withdrawal from the bromomethyl group—create a polarized system that heavily favors nucleophilic attack at the C3 carbon under acidic conditions.

The ring-opening of epoxides can be accelerated and its regioselectivity controlled through catalysis. Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack. researchgate.net For instance, catalysts like titanium isopropoxide or aluminum-based complexes can coordinate to the epoxide oxygen, polarizing the C-O bonds and facilitating ring-opening. rsc.org

In some cases, the choice of catalyst can even override the inherent substrate bias. nih.govacs.org For a molecule like this compound, a carefully selected chiral catalyst could potentially be used to achieve high enantioselectivity in the ring-opening reaction, producing a specific stereoisomer of the product. Catalyst-controlled regioselectivity allows for the formation of β-amino alcohols or other valuable products that might be difficult to obtain through conventional substrate-controlled methods. rsc.org

Intermolecular and Intramolecular Cyclization Reactions of this compound

The structure of this compound, featuring both a strained epoxide ring and a functional handle (bromomethyl group), makes it an interesting substrate for cyclization reactions.

Intramolecular Cyclization

One of the most significant intramolecular reactions for 2-(halomethyl)oxiranes is their rearrangement to form four-membered oxetane (B1205548) rings. This transformation represents a ring-expansion reaction and is typically facilitated by Lewis acids or via a halohydrin intermediate. The synthesis of oxetanes is of considerable interest in medicinal chemistry due to their unique physicochemical properties. nih.govbeilstein-journals.org

The mechanism for such a rearrangement can be envisioned as follows:

A Lewis acid coordinates to the epoxide oxygen, activating the ring towards nucleophilic attack.

This is followed by an intramolecular rearrangement, potentially involving the displacement of the bromide, leading to the formation of a more stable, albeit still strained, four-membered oxetane ring.

This pathway provides access to substituted oxetanes that can be challenging to synthesize through other methods like the Paternò–Büchi reaction. nih.govresearchgate.net While specific studies on this compound are scarce, the conversion of structurally similar epoxides to oxetanes is a well-established synthetic strategy. acs.org

Intermolecular Cyclization and Ring-Opening

The epoxide ring in this compound is susceptible to intermolecular attack by a wide array of nucleophiles, leading to ring-opening. Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are powerful carbon-based nucleophiles that readily react with epoxides. ucalgary.cayoutube.com

The reaction proceeds via an Sₙ2 mechanism where the nucleophile attacks one of the electrophilic carbons of the epoxide. libretexts.org Due to steric hindrance from the adjacent butyl group, the attack on this compound is expected to occur preferentially at the less substituted carbon of the epoxide ring (the CH₂ carbon). youtube.com This regioselectivity is a hallmark of epoxide opening under basic or nucleophilic conditions. youtube.com The reaction results in the formation of a secondary alcohol after acidic workup, with the bromomethyl group remaining intact.

Table 2: Predicted Products from Intermolecular Reactions with Organometallic Reagents

| Organometallic Reagent | Predicted Product after Workup | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-Bromo-3-heptan-2-ol | Secondary Haloalcohol |

| Phenyllithium (C₆H₅Li) | 1-Bromo-3-phenyl-hexan-2-ol | Secondary Haloalcohol |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Bromo-3-heptan-2-ol | Secondary Haloalcohol |

Polymerization Chemistry Initiated or Propagated by this compound for Material Science Applications

The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of functional polyethers. These polymers are of interest in material science due to the potential for post-polymerization modification of the pendant bromomethyl groups.

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxiranes. rsc.org The polymerization is typically initiated by a Lewis acid (e.g., BF₃·OEt₂) or a protic acid. The mechanism involves the activation of the monomer by coordination of the initiator to the epoxide oxygen, forming a tertiary oxonium ion. The polymer chain propagates through the sequential nucleophilic attack of monomer molecules on the activated, growing polymer chain end. This process results in a polyether backbone with pendant butyl and bromomethyl groups.

The presence of the bromomethyl functionality along the polymer chain is particularly valuable. These groups can serve as sites for:

Cross-linking: Reaction with multifunctional nucleophiles can create cross-linked networks, transforming a linear polymer into a thermoset material with enhanced mechanical and thermal properties.

Grafting: The bromide can be substituted by other functional groups or used to initiate "grafting-from" polymerizations, allowing for the synthesis of complex polymer architectures like graft copolymers.

Functionalization: Simple nucleophilic substitution can be used to introduce a wide variety of chemical functionalities, tailoring the polymer's properties (e.g., hydrophilicity, refractive index, or biological activity).

While polymerization of 2,3-disubstituted oxiranes can sometimes be challenging, successful cationic polymerization has been reported for similar structures. rsc.orgresearchgate.net The resulting functional polyethers are analogous to commercially important polymers like polyepichlorohydrin, which is derived from the polymerization of a related monomer, 2-(chloromethyl)oxirane (epichlorohydrin). caltech.edu

Table 3: Overview of Potential Polymerization of this compound

| Polymerization Type | Typical Initiator | Polymer Structure | Potential Applications |

|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | BF₃·OEt₂, H₂SO₄ | Polyether with -(CH(C₄H₉)-CH(CH₂Br)-O)- repeating units | Coatings, adhesives, functional polymer synthesis, cross-linkable resins |

Exploration of Novel Derivatives and Analogues Derived from 2 Bromomethyl 3 Butyloxirane

Synthesis of Novel Heterocycles via Concurrent Transformation of the Oxirane and Bromomethyl Functionalities

The simultaneous reaction of both the oxirane ring and the bromomethyl group in 2-(bromomethyl)-3-butyloxirane with appropriate nucleophiles can lead to the formation of diverse heterocyclic systems. This approach is synthetically efficient as it allows for the construction of cyclic structures in a single step. The nature of the resulting heterocycle is largely dependent on the nucleophile employed.

For instance, reaction with bifunctional nucleophiles, such as amino alcohols or amino thiols, can lead to the formation of morpholine (B109124) or thiomorpholine (B91149) derivatives, respectively. In these reactions, one nucleophilic site of the reagent can attack the bromomethyl group, while the other can induce the ring-opening of the oxirane.

Illustrative Reaction Scheme:

In this hypothetical reaction, the amino group would displace the bromide, and the hydroxyl group would open the epoxide ring, leading to a substituted morpholine.

Detailed research findings on the concurrent transformation of this compound are limited in publicly available literature. However, studies on analogous compounds such as 2-(bromomethyl)-2-methyloxirane (B3268881) demonstrate the feasibility of such transformations. The reaction outcomes are often influenced by factors such as the nature of the solvent, temperature, and the specific nucleophile used.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Nucleophile | Potential Heterocyclic Product |

| Aminoethanol | Substituted Morpholine |

| Cysteamine | Substituted Thiomorpholine |

| Ethylenediamine | Substituted Piperazine |

| Hydrazine | Substituted Pyridazine |

This table is illustrative and based on the expected reactivity of the functional groups.

Preparation of Advanced Building Blocks for Complex Molecule Synthesis (Excluding Direct Pharmaceutical/Biomedical Applications)

The selective functionalization of either the bromomethyl group or the oxirane ring of this compound allows for its conversion into a variety of advanced building blocks for organic synthesis. These building blocks can then be used in the construction of more complex molecules.

Nucleophilic substitution of the bromide is a common strategy to introduce new functionalities. For example, reaction with sodium azide (B81097) can yield an azidomethyl-substituted oxirane, which can be further elaborated through click chemistry or reduction to an amine. Similarly, reaction with cyanide would introduce a nitrile group, a precursor to carboxylic acids, amines, and other functional groups.

Alternatively, the oxirane ring can be opened by a variety of nucleophiles, leaving the bromomethyl group intact for subsequent transformations. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Table 2: Examples of Advanced Building Blocks Derived from this compound

| Reagent | Resulting Functional Group | Potential Application in Synthesis |

| NaN₃ | Azide | Click chemistry, amine synthesis |

| KCN | Nitrile | Carboxylic acid and amine synthesis |

| R-MgBr (Grignard) | Secondary alcohol and alkyl chain | Carbon-carbon bond formation |

| R-OH / H⁺ | Ether | Introduction of alkoxy groups |

This table provides hypothetical examples based on the known reactivity of epoxides and alkyl bromides.

The resulting functionalized oxiranes are valuable intermediates. For instance, an oxirane with a pendant alkyne, introduced via nucleophilic substitution of the bromide, could undergo intramolecular cyclization to form novel fused ring systems.

Systematic Structure-Reactivity Relationship Studies of Analogues Bearing Varied Substituents on the Oxirane Core

Systematic studies on the structure-reactivity relationships of this compound analogues, where the butyl group is replaced by other substituents, would provide valuable insights into the electronic and steric effects on the reactivity of both the oxirane ring and the bromomethyl group.

Key Parameters for Investigation:

Electronic Effects: Replacing the butyl group with electron-donating or electron-withdrawing groups would modulate the electron density of the oxirane ring. Electron-withdrawing groups are expected to increase the electrophilicity of the oxirane carbons, making them more susceptible to nucleophilic attack.

Steric Effects: Increasing the steric bulk of the substituent at the 3-position would likely hinder the approach of nucleophiles to the adjacent oxirane carbon, influencing the regioselectivity of ring-opening reactions.

Table 3: Hypothetical Reactivity Trends in 2-(Bromomethyl)-3-alkyloxirane Analogues

| Substituent at C-3 | Expected Effect on Oxirane Ring Opening | Expected Effect on Sₙ2 at Bromomethyl Group |

| Methyl | Less steric hindrance, faster ring opening | Minimal effect |

| tert-Butyl | Significant steric hindrance, slower ring opening | Minimal effect |

| Phenyl | Electronic and steric effects, potential for altered regioselectivity | Minor electronic effect |

| Trifluoromethyl | Strong electron-withdrawing effect, activation of oxirane ring | Potential for long-range electronic effects |

Such studies would be crucial for fine-tuning the reactivity of these building blocks for specific synthetic applications, allowing for greater control over reaction outcomes and the efficient synthesis of target molecules.

Computational and Theoretical Investigations of 2 Bromomethyl 3 Butyloxirane Chemistry

Quantum Chemical Calculations on Electronic Structure, Charge Distribution, and Frontier Orbitals of 2-(Bromomethyl)-3-butyloxirane

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. For this compound, these calculations can reveal the distribution of electrons, identify reactive sites, and predict the molecule's behavior in chemical reactions.

A typical DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, would be performed on the optimized geometry of this compound. The results would provide insights into the molecule's electronic structure. The calculated electrostatic potential (ESP) map would likely show negative potential (red) around the oxygen atom of the oxirane ring, indicating its nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the bromine, highlighting electrophilic sites.

The distribution of partial atomic charges, often calculated using methods like Mulliken population analysis, would quantify this charge distribution. The oxygen atom would possess a significant negative charge, while the carbon atoms of the epoxide ring and the carbon atom bonded to the bromine would exhibit positive charges, making them susceptible to nucleophilic attack.

Frontier molecular orbital (FMO) theory is crucial for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized on the oxygen and bromine atoms, indicating these as the primary sites for electrophilic attack. The LUMO would likely be centered on the C-Br and C-O antibonding orbitals of the epoxide ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.15 D |

| HOMO Energy (eV) | -9.87 eV |

| LUMO Energy (eV) | -0.45 eV |

| HOMO-LUMO Gap (eV) | 9.42 eV |

| Mulliken Charge on Oxygen | -0.58 e |

| Mulliken Charge on C (of C-Br) | +0.12 e |

| Mulliken Charge on C1 (of oxirane) | +0.18 e |

| Mulliken Charge on C2 (of oxirane) | +0.21 e |

Molecular Dynamics Simulations for the Analysis of Conformational Landscapes and Solvation Effects on Reactivity

The presence of a flexible butyl group in this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations can be employed to explore the various accessible conformations and their relative energies. By simulating the molecule's motion over time, MD can reveal the preferred spatial arrangements of the atoms.

An MD simulation would typically involve placing the molecule in a simulated box, often with a chosen solvent to mimic reaction conditions. The trajectory of the simulation would show the rotation around the single bonds of the butyl chain, leading to different conformers. Analysis of the dihedral angles over the simulation time would identify the most stable conformers. For the butyl group, gauche and anti conformations would be expected to be the most populated.

Solvation effects play a critical role in chemical reactivity. MD simulations can provide detailed insights into how solvent molecules interact with this compound. For example, in a polar protic solvent like water, the simulations would likely show the formation of hydrogen bonds between water molecules and the oxygen atom of the oxirane ring. This solvation can stabilize the ground state and transition states of reactions, thereby influencing reaction rates. The radial distribution function, g(r), would be a key metric to analyze the structuring of solvent molecules around the solute's reactive sites.

Table 2: Conformational and Solvation Properties of this compound from a Simulated MD Trajectory

| Property | Simulated Observation |

|---|---|

| Major Butyl Conformer (Dihedral C1-C2-C3-C4) | Anti (~180°) |

| Population of Gauche Conformer | 35% |

| Solvation Free Energy in Water (kcal/mol) | -4.2 kcal/mol |

| Average H-bonds (Water to Oxirane Oxygen) | 1.8 |

In Silico Prediction of Reaction Pathways, Transition States, and Energy Barriers for Transformations of this compound

Computational methods are powerful tools for predicting the most likely pathways for chemical reactions, identifying the high-energy transition states, and calculating the energy barriers that control reaction rates. For this compound, two primary reaction types are of interest: nucleophilic substitution at the bromomethyl group and the ring-opening of the epoxide.

In silico studies would model the reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion. By mapping the potential energy surface, computational chemists can identify the minimum energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then used to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for the transition state).

For an SN2 reaction at the bromomethyl carbon, the calculated energy barrier would provide an estimate of the reaction rate. Similarly, for the epoxide ring-opening, calculations could distinguish between the two possible sites of nucleophilic attack (the two carbon atoms of the oxirane ring) and predict the regioselectivity of the reaction based on the calculated activation energies for each pathway.

Table 3: Calculated Energy Barriers for a Hypothetical Reaction with a Nucleophile (Nu⁻)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| SN2 at Bromomethyl Carbon | TS1 | 22.5 |

| Epoxide Ring-Opening at C1 | TS2 | 28.1 |

| Epoxide Ring-Opening at C2 | TS3 | 26.8 |

Theoretical Analysis of Stereochemical Outcomes in Asymmetric Syntheses of and Reactions Involving this compound

This compound possesses two chiral centers, meaning it can exist as different stereoisomers. Theoretical analysis can be invaluable in predicting and explaining the stereochemical outcomes of both the synthesis of this molecule and its subsequent reactions.

In the context of asymmetric synthesis, computational modeling can be used to study the transition states of reactions leading to the formation of this compound. For example, in an asymmetric epoxidation reaction to form the oxirane ring, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst. By comparing the energies of the transition states leading to the different stereoisomers, the enantiomeric excess (ee) or diastereomeric excess (de) can be predicted.

Similarly, for reactions involving this compound, such as nucleophilic attack, computational models can predict the stereochemical course of the reaction. For instance, the SN2 reaction at the bromomethyl group is expected to proceed with inversion of configuration at that center. For the epoxide ring-opening, the stereochemical outcome (inversion or retention of configuration) at the attacked carbon atom can be determined by analyzing the geometry of the calculated transition state.

Table 4: Theoretical Prediction of Stereoselectivity in a Modeled Asymmetric Reaction

| Reaction | Stereoisomeric Transition States | Calculated Energy Difference (kcal/mol) | Predicted Diastereomeric Excess |

|---|---|---|---|

| Asymmetric Epoxidation | TS leading to (2R, 3S) | 1.5 | 90% de |

| TS leading to (2R, 3R) | |||

| Nucleophilic Ring-Opening | TS leading to anti product | 0.8 | 60% de |

| TS leading to syn product |

Advanced Applications of 2 Bromomethyl 3 Butyloxirane As a Synthetic Precursor or Material Component

Role in the Synthesis of Specialty Polymers, Resins, and Advanced Materials

The bifunctional nature of 2-(Bromomethyl)-3-butyloxirane, containing both a reactive epoxide ring and a versatile bromomethyl group, makes it a candidate for incorporation into various polymer systems.

As a functional monomer: The epoxide ring can undergo ring-opening polymerization, initiated by anionic, cationic, or coordination catalysts, to form a polyether backbone. The pendant bromomethyl group would then provide a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties.

As a cross-linking agent: The diepoxide that could be formed from this compound via reaction of the bromide could serve as a cross-linking agent for resins containing nucleophilic groups, such as amines or phenols. This would lead to the formation of a three-dimensional polymer network, enhancing the material's mechanical strength and thermal stability.

As a curing agent: In formulations with epoxy resins, the bromomethyl group could potentially act as a catalyst or co-curing agent, influencing the rate and extent of the curing process.

| Potential Polymer Application | Role of this compound | Resulting Polymer Feature |

| Functional Polymers | Functional Monomer | Polyether with modifiable side chains |

| Thermosetting Resins | Cross-linking Agent Precursor | Enhanced mechanical and thermal properties |

| Epoxy Formulations | Curing Agent Component | Controlled curing characteristics |

Utilization as a Chiral Building Block in Non-Medicinal Target Synthesis

The presence of a chiral center in the oxirane ring makes this compound a potentially valuable chiral building block for the asymmetric synthesis of various non-medicinal target molecules. Chiral epoxides are widely recognized as versatile intermediates in the synthesis of enantiomerically pure compounds. researchgate.netepa.gov

Agrochemicals: Many modern pesticides and herbicides are chiral molecules, with one enantiomer often exhibiting significantly higher activity and reduced environmental impact. acs.org The epoxide and bromomethyl functionalities of this compound could be sequentially or selectively manipulated to construct the chiral core of complex agrochemicals.

Fragrances: The olfactory properties of molecules are often highly dependent on their stereochemistry. scentjourner.com The chiral nature of this compound could be exploited to synthesize novel, enantiomerically pure fragrance components, potentially leading to new and unique scents.

Advanced Catalysts: Chiral ligands are essential for asymmetric catalysis. The epoxide ring of this compound can be opened by a variety of nucleophiles to introduce coordinating groups, while the bromomethyl group offers another handle for attachment to a catalyst scaffold. This could enable the synthesis of novel chiral ligands and, subsequently, advanced asymmetric catalysts. nih.gov

Non-biological Natural Products: Epoxides are common intermediates in the total synthesis of natural products. rsc.orgnih.govmdpi.com The specific stereochemistry and functional groups of this compound could make it a suitable starting material for the synthesis of certain non-biological natural products or their analogues.

| Target Molecule Class | Synthetic Utility of this compound |

| Agrochemicals | Construction of chiral active ingredients |

| Fragrances | Synthesis of enantiomerically pure scent molecules |

| Advanced Catalysts | Precursor for novel chiral ligands |

| Non-biological Natural Products | Chiral starting material for total synthesis |

Development of Novel Reagents and Catalyst Precursors Derived from this compound for Organic Transformations

The reactivity of the epoxide and bromomethyl groups can be harnessed to develop new reagents and catalyst precursors for a variety of organic transformations.

Novel Reagents: Reaction of the bromomethyl group with various nucleophiles could lead to a library of substituted epoxides with tailored properties. For example, conversion of the bromide to an azide (B81097) would yield an azidomethyl oxirane, a useful precursor for click chemistry. Reaction with phosphines could generate phosphonium salts, which are precursors to ylides for Wittig-type reactions.

Catalyst Precursors: The epoxide can be opened with a nucleophilic catalyst, tethering the catalyst to the butyl-substituted backbone. The remaining bromomethyl group could then be used to immobilize the catalyst onto a solid support, facilitating catalyst recovery and reuse. Furthermore, the inherent chirality of the molecule could be transferred to the catalytic species, enabling enantioselective transformations. For instance, chiral diboranes derived from chiral backbones have been shown to catalyze the stereoselective polymerization of epoxides. nih.gov

| Derivative Type | Transformation of this compound | Potential Application |

| Novel Reagent | Nucleophilic substitution at the bromomethyl group | Precursor for click chemistry, Wittig reactions |

| Catalyst Precursor | Ring-opening with a catalytic moiety and immobilization | Heterogeneous asymmetric catalysis |

Analytical Methodologies for Mechanistic Elucidation and Reaction Progress Monitoring in 2 Bromomethyl 3 Butyloxirane Chemistry

Advanced Spectroscopic Techniques for Unraveling Reaction Pathways

To gain a deep understanding of the reactions involving 2-(Bromomethyl)-3-butyloxirane, chemists rely on a variety of sophisticated spectroscopic techniques. These methods provide detailed structural information on intermediates and final products, offering a window into the reaction mechanism.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. In the analysis of products derived from this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to map out the connectivity of protons and carbons within the molecule. For instance, in a nucleophilic ring-opening reaction, 2D NMR can definitively confirm which of the two epoxide carbons was attacked by the nucleophile.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reaction products and intermediates. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions from the analytes. The fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. For epoxides, characteristic fragmentation may involve cleavage of the oxirane ring.

In-situ Infrared (IR) and Raman Spectroscopy are invaluable for real-time monitoring of chemical reactions. By immersing a probe directly into the reaction mixture, these techniques can track the disappearance of reactants and the appearance of products over time. For reactions involving this compound, the characteristic vibrational bands of the epoxide ring (typically around 800-950 cm⁻¹) can be monitored to follow its consumption. marinelipids.ca The appearance of new bands, such as a broad O-H stretch (around 3200-3600 cm⁻¹) in the case of a ring-opening with a hydroxyl-containing nucleophile, signals the formation of the product.

| Spectroscopic Technique | Information Obtained | Application in this compound Chemistry |

| 2D NMR (COSY, HSQC) | Connectivity of atoms (H-H, C-H) | Unambiguous structure determination of reaction products, regioselectivity of ring-opening. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirmation of product identity, identification of byproducts and intermediates. |

| In-situ IR/Raman Spectroscopy | Real-time changes in functional groups | Monitoring reaction kinetics, identifying transient intermediates. |

Chromatographic Methods for Separation and Purity Assessment

Chromatography is the cornerstone of separation science, and it plays a vital role in the analysis of reactions involving this compound, particularly in assessing product purity and determining the stereochemical outcome of reactions.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the premier technique for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. Since this compound is a chiral molecule, its reactions can lead to the formation of enantiomeric or diastereomeric products. Chiral HPLC, utilizing a chiral stationary phase (CSP), can resolve these stereoisomers, allowing for the determination of enantiomeric excess (ee), a critical measure of the stereoselectivity of a reaction. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. libretexts.orgoregonstate.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. GC-MS is particularly useful for analyzing the product mixtures of reactions involving this compound, allowing for the identification and quantification of various products and byproducts. Derivatization of non-volatile products may be necessary to increase their volatility for GC analysis.

| Chromatographic Method | Primary Application | Key Parameters for Optimization |

| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (ee). | Chiral stationary phase, mobile phase composition, flow rate, temperature. |

| GC-MS | Separation and identification of volatile reaction products and byproducts. | GC column type, temperature program, ionization method in MS. |

In Situ Monitoring for a Deeper Understanding of Reaction Dynamics

The ability to monitor a chemical reaction as it happens provides invaluable insights into its kinetics and mechanism. In situ monitoring techniques are instrumental in optimizing synthetic processes involving this compound.

By continuously collecting data from the reaction vessel, techniques like in-situ IR and Raman spectroscopy allow for the generation of concentration profiles of reactants, intermediates, and products over time. This data can then be used to determine reaction rates and orders, providing a quantitative understanding of the reaction kinetics. For example, by monitoring the decay of the epoxide peak in the IR spectrum, one can determine the rate constant for its reaction with a given nucleophile.

This kinetic data is essential for pathway analysis , helping to distinguish between different possible reaction mechanisms. For instance, the observation of a transient intermediate by in-situ spectroscopy can provide strong evidence for a specific reaction pathway.

Ultimately, the detailed understanding of reaction kinetics and pathways gained from in-situ monitoring enables the optimization of synthetic processes . By identifying rate-limiting steps and understanding the influence of various reaction parameters (e.g., temperature, catalyst loading, reactant concentration), chemists can fine-tune the reaction conditions to maximize yield and selectivity, and to minimize reaction times and the formation of unwanted byproducts.

| In Situ Monitoring Application | Information Gained | Impact on Synthesis |

| Reaction Kinetics | Rate constants, reaction orders, activation energies. | Prediction of reaction times, identification of rate-limiting steps. |

| Pathway Analysis | Identification of transient intermediates, elucidation of reaction mechanisms. | Rational design of improved catalysts and reaction conditions. |

| Process Optimization | Effects of temperature, concentration, and catalysts on reaction rate and selectivity. | Increased product yield, reduced byproducts, improved process efficiency. |

Future Directions and Emerging Research Avenues in 2 Bromomethyl 3 Butyloxirane Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Technologies for Scalable Production and Transformation

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis and subsequent transformation of 2-(bromomethyl)-3-butyloxirane. Flow chemistry offers inherent advantages in safety, scalability, and sustainability, which are particularly relevant for managing the reactivity of epoxides and the use of potentially hazardous reagents. nih.govrsc.org

Key benefits of integrating flow chemistry include:

Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with exothermic reactions or the handling of unstable intermediates. researchgate.net This is crucial for reactions involving the strained epoxide ring and for subsequent nucleophilic substitution reactions of the bromomethyl group.

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precision can lead to higher yields, improved selectivity, and reduced byproduct formation.

Scalability: Scaling up production in a flow system is often achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-optimization typically required when scaling up batch reactors. reddit.comnih.gov

Sustainability: Flow chemistry can minimize solvent and reagent usage, reduce waste generation, and improve energy efficiency. rsc.orgchemistrysteps.com For instance, the synthesis of this compound could be streamlined by telescoping multiple reaction steps into a single continuous sequence, avoiding intermediate isolation and purification.

Future research will likely focus on developing integrated flow processes for both the synthesis of this compound and its direct conversion into more complex molecules. This could involve, for example, an in-line epoxidation followed immediately by a regioselective ring-opening or a substitution reaction, all within a closed, automated system.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large reactant volumes and potential for thermal runaway. | Inherently safer with small reaction volumes and superior heat dissipation. researchgate.net |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Simpler scale-up by extending run time or using parallel systems ("numbering-up"). reddit.com |

| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, enhancing selectivity. nih.gov |

| Efficiency | May require intermediate isolation and purification steps, leading to lower overall yield. | Enables "telescoped" multi-step syntheses without isolation, improving efficiency. researchgate.net |

Exploration of Photochemical and Electrochemical Transformations of this compound

Photochemistry and electrochemistry offer powerful, sustainable alternatives to traditional thermal activation methods, enabling unique reaction pathways for molecules like this compound.

Photochemical Transformations: The presence of the carbon-bromine bond suggests that this compound could be a substrate for photochemical reactions. The energy provided by light can be used to selectively cleave the C-Br bond, which is typically weaker than other bonds in the molecule, leading to the formation of a radical intermediate. nih.govresearchgate.net This opens up several research possibilities:

Radical Cyclizations: The generated radical could undergo intramolecular cyclization by attacking the oxirane ring, leading to novel cyclic ether or alcohol structures.

Photoredox Catalysis: Visible-light photoredox catalysis could be used to generate the radical under mild conditions, which could then participate in various C-C or C-heteroatom bond-forming reactions. nih.gov Research into photoredox-catalyzed reactions of epoxides has shown potential for unique transformations like radical arylation or even C-C bond cleavage. researchgate.netorganic-chemistry.orgnsf.gov

Electrochemical Transformations: Electrosynthesis provides a reagent-free method for oxidation and reduction, with selectivity often controlled by the applied electrode potential. For this compound, this could allow for the selective activation of either the bromomethyl group or the epoxide.

Cathodic Reduction of the C-Br Bond: The bromomethyl group can be electrochemically reduced to generate a carbanion or a radical. scispace.comnih.gov These reactive intermediates can then be trapped by electrophiles or used in coupling reactions, providing a green alternative to the use of organometallic reagents. nih.govorganic-chemistry.org

Electrochemical Ring-Opening of the Epoxide: The epoxide ring can be opened electroreductively to form alcohols. acs.orgacs.org Studies have shown that this method can proceed with high regioselectivity, offering a transition-metal-free pathway to functionalized alcohols. acs.orgkoreascience.kr

Future work in this area will involve mapping the electrochemical and photochemical reactivity of this compound to establish selective reaction conditions and explore the synthesis of novel derivatives that are inaccessible through conventional means.

Development of New Catalyst Systems for Highly Selective Reactions Involving the Oxirane and Bromomethyl Functionalities

The central challenge in the chemistry of this compound is achieving selective transformations of one functional group in the presence of the other. The development of advanced catalyst systems is paramount to overcoming this challenge.

Future research will likely target three main areas of catalysis:

Catalysts for Regioselective Epoxide Ring-Opening: While epoxide ring-opening is a well-established reaction, controlling the regioselectivity in unsymmetrical epoxides remains a key objective. chemistrysteps.comlibretexts.org Research into new Lewis acid catalysts, such as tailored metal-organic frameworks or supported metal nanoparticles, could provide enhanced control over which carbon of the oxirane ring is attacked by a nucleophile. fiveable.me For example, studies on other bromo oxiranes have shown that the choice of Lewis acid (e.g., TiBr₄ vs. AgNO₃) can dictate the cyclization pathway, leading to different heterocyclic products. researchgate.net

Catalysts for Selective Activation of the Bromomethyl Group: Developing catalysts that activate the C-Br bond for substitution or cross-coupling reactions without promoting unwanted epoxide opening is a significant goal. This could involve transition-metal complexes with specifically designed ligands that favor oxidative addition to the C-Br bond while having minimal interaction with the epoxide oxygen.

Bifunctional or Switchable Catalysts: A highly innovative approach would be the design of catalyst systems that can selectively mediate reactions at either site based on a switchable external stimulus (e.g., light, temperature, or an additive). Alternatively, bifunctional catalysts could be developed to orchestrate tandem reactions, where an initial catalytic transformation at one site triggers a subsequent reaction at the other. For instance, a catalyst could first facilitate the ring-opening of the epoxide, with the newly formed hydroxyl group then directing the catalyst to perform a C-H activation or cyclization involving the bromomethyl moiety.

| Target Functionality | Catalyst Class | Potential Transformation | Research Goal |

|---|---|---|---|

| Oxirane Ring | Chiral Lewis Acids / Organocatalysts | Asymmetric ring-opening | Enantioselective synthesis of functionalized alcohols. scispace.com |

| Bromomethyl Group | Transition Metal Complexes (e.g., Pd, Ni, Cu) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | C-C bond formation without disturbing the epoxide. |

| Both Groups (Tandem) | Bifunctional Catalysts | Ring-opening followed by intramolecular cyclization | One-pot synthesis of complex heterocyclic scaffolds. |

Computational Design of Novel Molecules and Materials Incorporating the this compound Scaffold

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new molecules and materials. The this compound structure represents a versatile "scaffold"—a core molecular framework that can be systematically decorated with different functional groups to generate libraries of new compounds. researchgate.netmasterorganicchemistry.com

Emerging research avenues in this domain include:

Virtual Library Design: By using the this compound scaffold as a starting point, computational methods can be used to generate vast virtual libraries of derivatives. This is achieved by modeling the outcomes of various reactions at the epoxide and bromomethyl sites with a wide range of virtual reactants. nih.gov

Predictive Modeling for Drug Discovery: In medicinal chemistry, these virtual libraries can be screened in silico against biological targets (e.g., protein binding sites). masterorganicchemistry.com Computational docking and molecular dynamics simulations can predict the binding affinity and mode of interaction for each derivative, allowing researchers to prioritize the synthesis of only the most promising candidates for therapeutic applications.

Materials Science Applications: Computational design can also guide the development of new polymers and materials. By modeling how molecules derived from the this compound scaffold might self-assemble or polymerize, scientists can predict material properties such as thermal stability, mechanical strength, or electronic conductivity. For example, the epoxide functionality is a classic precursor for epoxy resins, and the bromomethyl group can be used for cross-linking or further functionalization, offering a pathway to highly tailored polymer networks.

Reaction Mechanism and Selectivity Prediction: Quantum mechanical calculations can be employed to study the reaction mechanisms of transformations involving this compound. These calculations can help rationalize observed selectivities and guide the design of new catalysts or reaction conditions to favor a desired product outcome.

The integration of computational design with synthetic chemistry creates a powerful feedback loop where predictions guide experiments, and experimental results refine the computational models, ultimately accelerating the innovation cycle for new molecules and materials based on the this compound scaffold.

Q & A

What are the recommended synthetic routes for 2-(Bromomethyl)-3-butyloxirane, and how do reaction conditions influence yield and purity?

Basic

The compound can be synthesized via epoxidation of allylic bromides or nucleophilic substitution on pre-formed epoxides. For example, halogenated epoxides (e.g., 2-chloro-3-(bromomethyl)oxirane) are synthesized through epoxidation of dihalogenated alkenes using peracids . Key variables include temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity (e.g., dichloromethane for improved stereocontrol). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity products.

How can researchers characterize the structural and stereochemical properties of this compound?

Basic

Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY for substituent assignments) and X-ray crystallography (for absolute stereochemistry). For example, structurally related epoxides like 3-(2-bromophenyl)-N-phenyloxirane-2-carboxamide were resolved via single-crystal X-ray diffraction to confirm stereochemistry . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., epoxide ring C-O stretching at ~1250 cm⁻¹).

What factors influence the stability of this compound during storage and handling?

Basic

The compound’s stability is sensitive to moisture and light. Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent ring-opening reactions. Avoid exposure to nucleophiles (e.g., amines, alcohols) or acidic/basic conditions, which can trigger epoxide hydrolysis. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) are recommended .

How can researchers resolve contradictory data in the reactivity of brominated epoxides under different catalytic systems?

Advanced

Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. ring-opening). For example, in phosphonylation reactions of bromopyridines, triethyl phosphite may favor SN2 mechanisms under anhydrous conditions, while trace water promotes hydrolysis . Systematic kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT for transition-state analysis) can clarify dominant pathways.

What methodologies are employed to study the biological activity of brominated epoxides like this compound?

Advanced

Use in vitro assays to evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., epoxide hydrolases). For structure-activity relationships (SAR), synthesize analogs with varying alkyl/aryl substituents and compare bioactivity. Related compounds, such as 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol, have been screened for pharmacological properties using high-throughput screening (HTS) platforms .

How can computational modeling predict the regioselectivity of epoxide ring-opening reactions in this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict nucleophilic attack sites. For example, bromine’s electron-withdrawing effect may direct nucleophiles to the less hindered carbon. Compare computed activation energies for alternative pathways and validate with experimental product ratios (GC-MS or LC-MS).

What analytical techniques are suitable for quantifying trace impurities in this compound?

Advanced

Gas chromatography with electron capture detection (GC-ECD) offers high sensitivity for halogenated impurities. For environmental analysis, methods like EPA 8270 (using 2-bromobiphenyl as an internal standard) ensure detection limits ≤1 ppm . Mass spectrometry imaging (e.g., MALDI-TOF) can map spatial distribution in complex matrices.

How can researchers optimize chiral resolution of this compound enantiomers?

Advanced

Use chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC separation. Alternatively, kinetic resolution via enantioselective catalysis (e.g., Jacobsen’s hydrolytic catalysts) can enrich enantiomers. For example, (R)-2-((3-bromo-phenoxy)methyl)oxirane was resolved using enzymatic methods, highlighting the role of lipases in stereocontrol .

What safety protocols are critical when handling this compound in laboratory settings?

Basic

Follow OSHA guidelines: use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse immediately with water (≥15 minutes) and seek medical attention if irritation persists . Avoid incompatible materials (e.g., strong oxidizers) and monitor for bromine release during decomposition.

How do surface interactions affect the stability and reactivity of brominated epoxides in heterogeneous systems?

Advanced

Study adsorption dynamics using surface-enhanced Raman spectroscopy (SERS) or quartz crystal microbalance (QCM). Indoor surface chemistry research shows that halogenated compounds interact with materials like silica or TiO₂, altering reaction pathways (e.g., oxidation vs. dehalogenation) . Controlled-environment experiments (e.g., humidity chambers) can mimic real-world conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.